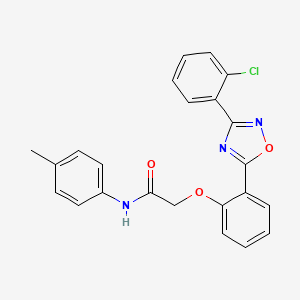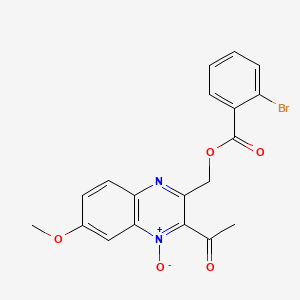
(2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Methyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C10H12O4 .
Molecular Structure Analysis
The molecular structure of quinoline involves a benzene ring fused with a pyridine moiety . Methyl 3,4-dimethoxybenzoate has a molecular formula of C10H12O4, an average mass of 196.200 Da, and a monoisotopic mass of 196.073563 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For methyl 3,4-dimethoxybenzoate, the molecular formula is C10H12O4, with an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da . The specific physical and chemical properties of “(2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate” were not found in the available resources.作用机制
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the chelation of metal ions by the quinoline moiety of the compound. This chelation leads to a change in the fluorescence properties of this compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been studied for its potential applications in cancer therapy. It has been found to exhibit cytotoxic effects towards certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
实验室实验的优点和局限性
One of the main advantages of using (2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological samples. However, one limitation of using this compound is its potential toxicity towards cells and tissues, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could be used to detect a wider range of metal ions with improved selectivity and sensitivity. Another area of research is the development of new cancer therapies based on the cytotoxic effects of this compound. These therapies could potentially be more effective and less toxic than current treatments. Overall, the study of this compound has the potential to lead to new discoveries and advancements in the fields of chemistry and biology.
合成方法
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate involves a multi-step process that begins with the reaction of 2-hydroxyquinoline with methyl 3,4-dimethoxybenzoate. This reaction produces an intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield the final product. The synthesis of this compound has been optimized over the years to improve its yield and purity.
科学研究应用
(2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and iron, making it a valuable tool for the detection and quantification of these ions in biological samples.
安全和危害
The safety and hazards associated with a compound depend on its specific properties. While quinoline derivatives are used in various fields, including medicine, they should be handled with care due to their potential biological activity . The specific safety and hazards of “(2-hydroxy-8-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate” were not found in the available resources.
属性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-5-4-6-13-9-15(19(22)21-18(12)13)11-26-20(23)14-7-8-16(24-2)17(10-14)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFLMDBBUOKRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

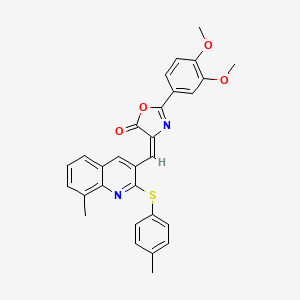
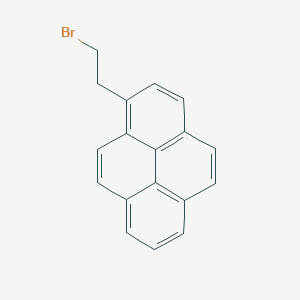

![3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B7718786.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718807.png)

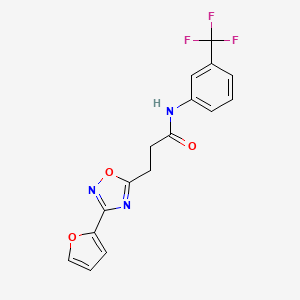
![5-(N-ethyl-4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7718829.png)


